5-(Azetidin-3-yloxy)-2-bromopyridine

CAS No.: 1146089-82-8

Cat. No.: VC3393302

Molecular Formula: C8H9BrN2O

Molecular Weight: 229.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1146089-82-8 |

|---|---|

| Molecular Formula | C8H9BrN2O |

| Molecular Weight | 229.07 g/mol |

| IUPAC Name | 5-(azetidin-3-yloxy)-2-bromopyridine |

| Standard InChI | InChI=1S/C8H9BrN2O/c9-8-2-1-6(5-11-8)12-7-3-10-4-7/h1-2,5,7,10H,3-4H2 |

| Standard InChI Key | GWOLQNDRROKIBR-UHFFFAOYSA-N |

| SMILES | C1C(CN1)OC2=CN=C(C=C2)Br |

| Canonical SMILES | C1C(CN1)OC2=CN=C(C=C2)Br |

Introduction

Chemical Identity and Basic Properties

Molecular Identification

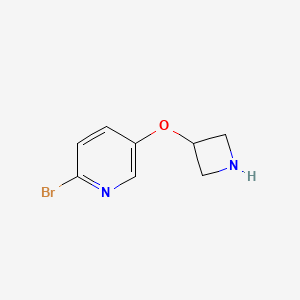

5-(Azetidin-3-yloxy)-2-bromopyridine is a well-defined chemical entity with established identification parameters. It possesses a distinctive molecular structure that combines both azetidine and pyridine moieties. The compound is characterized by a four-membered azetidine ring connected to a brominated pyridine through an oxygen bridge. This structural arrangement gives the compound its unique chemical reactivity and potential for pharmaceutical applications.

| Parameter | Value |

|---|---|

| CAS Registry Number | 1146089-82-8 |

| Molecular Formula | C₈H₉BrN₂O |

| Molecular Weight | 229.07 g/mol |

| IUPAC Name | 5-(azetidin-3-yloxy)-2-bromopyridine |

| InChI | InChI=1S/C8H9BrN2O/c9-8-2-1-6(5-11-8)12-7-3-10-4-7/h1-2,5,7,10H,3-4H2 |

| InChI Key | GWOLQNDRROKIBR-UHFFFAOYSA-N |

The compound has a hydrochloride salt form as well, with the formula C₈H₁₀BrClN₂O and a molecular weight of 265.53 g/mol, which is registered under CAS number 2682114-31-2 . The salt form may offer improved solubility and stability characteristics compared to the free base, which can be advantageous for certain research applications and formulation development.

Structural Features

The molecular structure of 5-(Azetidin-3-yloxy)-2-bromopyridine consists of several key functional elements that contribute to its chemical behavior and biological potential. The compound features a pyridine ring with a bromine substituent at the 2-position and an azetidin-3-yloxy group at the 5-position. This arrangement creates a molecule with multiple reaction sites that can be leveraged for further chemical transformations.

The azetidine ring, being a strained four-membered nitrogen-containing heterocycle, contributes to the compound's reactivity and pharmacophoric properties. The bromine atom at the 2-position of the pyridine ring serves as an excellent leaving group, making the compound particularly valuable as an intermediate in cross-coupling reactions and other synthetic transformations commonly employed in medicinal chemistry. The ether linkage connecting the azetidine and pyridine moieties adds further complexity to the molecule's conformational behavior.

Synthesis and Chemical Reactivity

Chemical Reactivity

The reactivity of 5-(Azetidin-3-yloxy)-2-bromopyridine is primarily attributed to its functional groups, which allow it to undergo various chemical transformations. The compound can participate in numerous reactions, including:

-

Nucleophilic substitution reactions, particularly at the bromine-substituted position of the pyridine ring

-

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings)

-

Lithium-halogen exchange reactions

-

Cyclization reactions involving the azetidine nitrogen

-

Functional group transformations of the ether linkage

These reaction pathways make 5-(Azetidin-3-yloxy)-2-bromopyridine a versatile building block for the construction of more complex molecules with potential biological activities. The bromine substituent, in particular, serves as a valuable handle for further elaboration of the molecular scaffold.

Medicinal Chemistry Applications

Pharmacological Relevance

While specific pharmacological data for 5-(Azetidin-3-yloxy)-2-bromopyridine itself is limited in the available literature, compounds containing similar structural features have demonstrated significant biological activities. The azetidine-pyridine structural motif appears in several compounds of pharmacological interest, suggesting potential applications for this specific compound or its derivatives.

Compounds featuring azetidine rings and pyridine moieties have been explored for their potential activity against various biological targets. Of particular note, structurally related compounds have been investigated as nicotinic acetylcholine receptor (nAChR) ligands, specifically targeting the α4β2 subtype, which has implications for the development of novel antidepressants . This suggests that 5-(Azetidin-3-yloxy)-2-bromopyridine could serve as a valuable precursor in the synthesis of compounds with similar pharmacological properties.

Structure-Activity Relationships

Research on structurally related compounds provides insight into potential structure-activity relationships (SAR) relevant to 5-(Azetidin-3-yloxy)-2-bromopyridine. Studies have shown that the azetidine ring is a critical structural element in compounds targeting neurological receptors. For instance, when comparing compounds with azetidine rings to those with pyrrolidine rings, research has demonstrated that azetidine-containing compounds often display significantly higher potency at β2*-nAChRs .

Additionally, the position of substituents on the pyridine ring can significantly influence binding affinities and selectivity profiles. The bromine atom at the 2-position of the pyridine in 5-(Azetidin-3-yloxy)-2-bromopyridine could contribute to specific binding interactions with potential biological targets or serve as a point for further structural modification to enhance pharmacological properties.

Role in Drug Discovery

5-(Azetidin-3-yloxy)-2-bromopyridine likely serves as an important intermediate in medicinal chemistry, particularly in the development of compounds targeting neurological disorders. The compound's structural features align with those found in various kinase inhibitors and receptor ligands, suggesting potential applications in these therapeutic areas .

In drug discovery programs, compounds like 5-(Azetidin-3-yloxy)-2-bromopyridine often serve as versatile scaffolds that can be modified to explore structure-activity relationships and optimize properties such as potency, selectivity, and pharmacokinetic characteristics. The presence of multiple functional groups within the molecule provides opportunities for diverse structural modifications, enabling the generation of compound libraries for biological screening.

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of 5-(Azetidin-3-yloxy)-2-bromopyridine have been reported in the chemical literature, offering valuable comparative insights. One such analog is 2-(Azetidin-3-yloxy)-5-bromopyridine (CAS: 1186327-93-4), which differs only in the position of the substituents on the pyridine ring . This positional isomer maintains the same molecular weight and formula but may exhibit different chemical and biological properties due to the altered substitution pattern.

Another related compound is 2-(Azetidin-3-ylmethoxy)-5-bromopyridine (CAS: 2270913-35-2), which contains an additional methylene group between the azetidine ring and the oxygen linker . This structural modification increases the flexibility of the molecule and alters its three-dimensional conformation, potentially affecting its interactions with biological targets.

These structural variations highlight the importance of precise molecular design in the development of compounds with specific pharmacological properties. Even minor structural modifications can significantly impact biological activity, emphasizing the need for careful structure-activity relationship studies.

Pharmacophore Analysis

| Compound | Structural Feature | Potential Impact on Activity |

|---|---|---|

| 5-(Azetidin-3-yloxy)-2-bromopyridine | Direct oxygen linkage to azetidine, bromine at 2-position | Baseline compound for comparison |

| 2-(Azetidin-3-yloxy)-5-bromopyridine | Reverse substitution pattern | Altered electronic distribution and binding orientation |

| 2-(Azetidin-3-ylmethoxy)-5-bromopyridine | Additional methylene spacer | Increased conformational flexibility and reach |

Comparison of these related structures provides valuable insights into the pharmacophoric elements that may contribute to biological activity. The positioning of the bromine atom, the nature of the linkage between the azetidine and pyridine moieties, and the substitution pattern on the pyridine ring all represent variables that can be manipulated to optimize interactions with biological targets.

Current Research Directions and Future Perspectives

Ongoing Research

Current research involving 5-(Azetidin-3-yloxy)-2-bromopyridine appears to be focused on its utility as a synthetic intermediate in medicinal chemistry programs. The compound's structural features make it particularly valuable for the development of compounds targeting neurological receptors, especially nicotinic acetylcholine receptors (nAChRs) .

Ongoing studies may involve the exploration of this compound and its derivatives in the context of developing novel antidepressants with unique mechanisms of action. The incorporation of the azetidine-pyridine motif into larger molecular scaffolds could lead to compounds with improved pharmacological profiles and therapeutic potential.

Future Research Opportunities

Several promising avenues for future research involving 5-(Azetidin-3-yloxy)-2-bromopyridine can be identified:

-

Development of new synthetic methodologies to produce the compound and its derivatives more efficiently

-

Investigation of the compound's potential as a building block for the synthesis of kinase inhibitors, given the relevance of similar structural motifs in this therapeutic area

-

Expansion of structure-activity relationship studies to better understand the pharmacological impact of modifications to the azetidine-pyridine scaffold

-

Exploration of the compound's utility in the development of imaging agents or probe molecules for neurological research

These research directions could significantly enhance our understanding of the compound's utility and potentially lead to valuable therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume